![molecular formula C11H18Cl3N5 B1413399 6-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridin-3-amine trihydrochloride CAS No. 2108705-12-8](/img/structure/B1413399.png)

6-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridin-3-amine trihydrochloride

Übersicht

Beschreibung

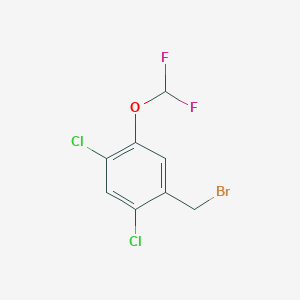

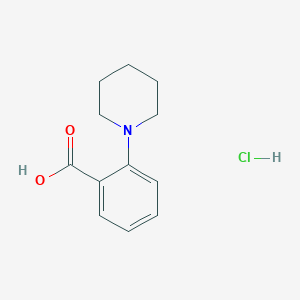

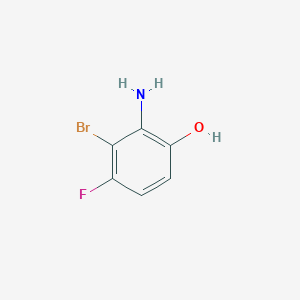

“6-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridin-3-amine trihydrochloride” is a chemical compound with the CAS Number: 1442098-16-9. It has a molecular weight of 326.66 . This compound is a member of the heterocyclic compounds known as 1H-pyrazolo[3,4-b]pyridines .

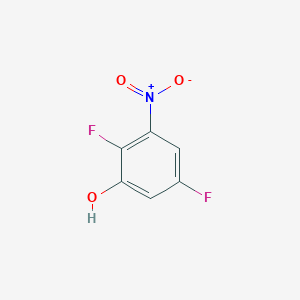

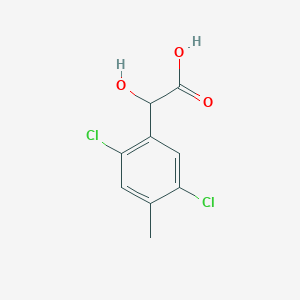

Molecular Structure Analysis

The IUPAC name of this compound is 6-(piperidin-4-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine trihydrochloride . The InChI code provides a detailed description of the molecular structure .Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Compounds : Mohamed et al. (2011) demonstrated the synthesis of pyrazolo[1,5-a]pyrimidine, [1,2,4]triazolo[1,5-a]pyrimidine, and pyrimido[1,2-a]benzimidazole derivatives using different heterocyclic amines, which includes the synthesis of 3-amino-6-(2-pyridyl)thieno[2,3-b]pyridine derivatives through the reaction of pyridine-2-thione with various halogenated compounds (Mohamed et al., 2011).

Potential in Antioxidant Evaluation : A study by Gouda (2012) explored the use of 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-3-amine as a key intermediate for the synthesis of various derivatives, including those with potential antioxidant properties (Gouda, 2012).

Structural Analysis and Derivative Synthesis : Wu et al. (2012) synthesized new 6-(pyrazol-1-yl)pyrazolo[3,4-b]pyridin-3-ol compounds and analyzed their structures, which may have implications in various fields of chemical research (Wu et al., 2012).

Optical Properties of Derivatives : Palion-Gazda et al. (2019) investigated a series of derivatives, including those with pyrazolo[3,4-b]pyridine cores, to understand their structure-dependent fluorescence properties in both solution and solid state, which could have applications in material science (Palion-Gazda et al., 2019).

Synthesis of Alkyl Amide Functionalized Derivatives : Chavva et al. (2013) prepared novel alkyl amide functionalized pyrazolo[3,4-b]pyridine derivatives, highlighting the versatility of this compound in creating new chemical entities (Chavva et al., 2013).

Synthesis for Potential Anticancer Agents : Another research by Rateb et al. (2014) involved the synthesis of pyrido[2′,3′:3,4]pyrazolo[5,1-c][1,2,4]triazine derivatives from 6-(2-Thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-3-amine, indicating its use in developing potential anticancer agents (Rateb et al., 2014).

Exploration of Triazine Derivatives : Shawish et al. (2021) synthesized novel s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties, showcasing the compound's potential in creating diverse and structurally complex molecules (Shawish et al., 2021).

Biochemische Analyse

Biochemical Properties

6-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridin-3-amine trihydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been found to target protein serine/threonine-protein kinase B-raf, which is involved in cell signaling pathways . The interaction with this kinase can lead to modulation of downstream signaling events, affecting cellular processes such as proliferation and differentiation.

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound exhibits cytotoxic activities against various tumor cell lines, including MCF-7, HCT-116, and HepG2 . These effects are likely due to its ability to interfere with critical cellular processes, leading to cell cycle arrest and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It has been identified as a potent inhibitor of protein serine/threonine-protein kinase B-raf . This inhibition disrupts the kinase’s activity, leading to alterations in downstream signaling pathways. Additionally, the compound may induce changes in gene expression, further contributing to its biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have indicated that it maintains its activity over extended periods when stored under appropriate conditions . Prolonged exposure may lead to gradual degradation, potentially affecting its efficacy in long-term experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as tumor growth inhibition. At higher doses, it can cause toxic or adverse effects, including cytotoxicity and organ damage . Determining the optimal dosage is crucial for maximizing its therapeutic potential while minimizing harmful side effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation, affecting its overall bioavailability and efficacy . Understanding these transport mechanisms is essential for optimizing its delivery in therapeutic contexts.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can impact its interactions with biomolecules and its overall biological effects .

Eigenschaften

IUPAC Name |

6-piperidin-4-yl-2H-pyrazolo[3,4-b]pyridin-3-amine;trihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5.3ClH/c12-10-8-1-2-9(14-11(8)16-15-10)7-3-5-13-6-4-7;;;/h1-2,7,13H,3-6H2,(H3,12,14,15,16);3*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTDIGRRZJRVNST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NC3=NNC(=C3C=C2)N.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18Cl3N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

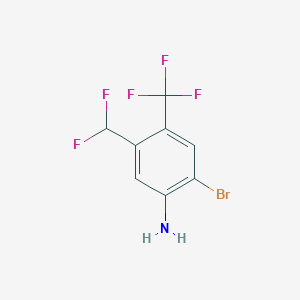

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.